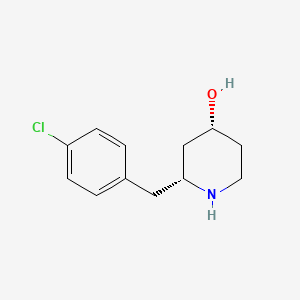![molecular formula C14H17NO2 B15067309 1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)
1'-Methylspiro[isochroman-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methylspiro[isochroman-1,4’-piperidin]-3-one is a spirocyclic compound that features a unique structure combining an isochroman ring and a piperidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of isochroman derivatives with piperidinone precursors under specific conditions. For example, the key intermediate can be synthesized by reacting isochroman with piperidinone in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1’-Methylspiro[isochroman-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, alcohols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted spirocyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one: This compound shares a similar spirocyclic structure but features an indole ring instead of an isochroman ring.
1’-Methylspiro[indoline-3,4’-piperidine]: Another related compound with an indoline ring, which has been studied for its anticancer properties.
Uniqueness
1’-Methylspiro[isochroman-1,4’-piperidin]-3-one is unique due to its combination of an isochroman ring and a piperidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
1'-methylspiro[4H-isochromene-1,4'-piperidine]-3-one |
InChI |
InChI=1S/C14H17NO2/c1-15-8-6-14(7-9-15)12-5-3-2-4-11(12)10-13(16)17-14/h2-5H,6-10H2,1H3 |
InChI-Schlüssel |
JLBPEVVACUJNBA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)C3=CC=CC=C3CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

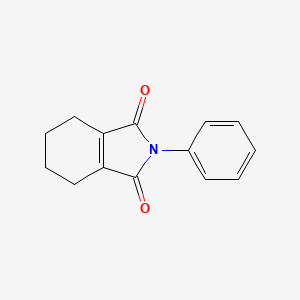
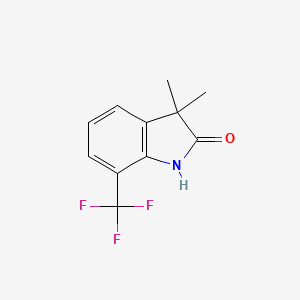
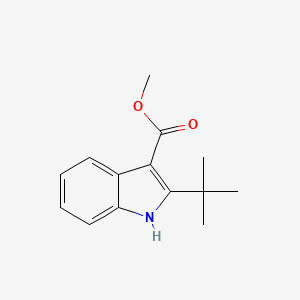
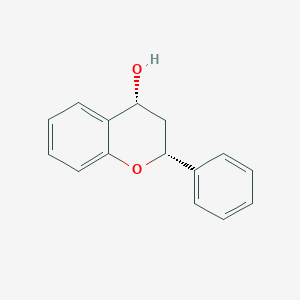

![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
![2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15067305.png)
